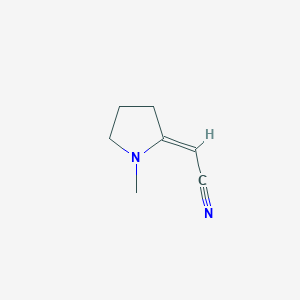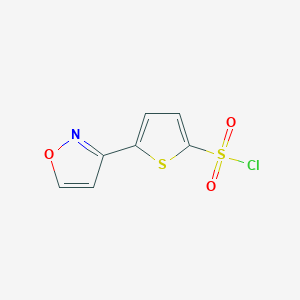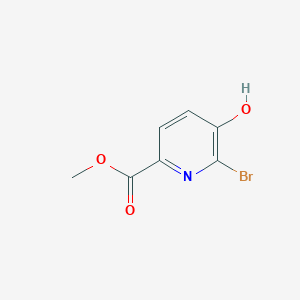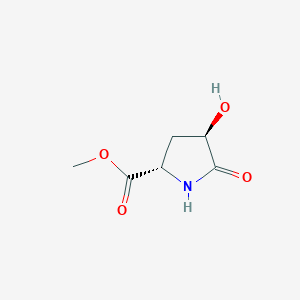
(1-Methyl-2-pyrrolidinylidene)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methyl-2-pyrrolidinylidene)acetonitrile, also known as MPAN, is a chemical compound that has been extensively studied for its potential use in scientific research. MPAN is a versatile compound that can be synthesized using various methods, and it has been found to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of (1-Methyl-2-pyrrolidinylidene)acetonitrile is not fully understood, but it is believed to act as a nucleophile in various reactions. It has been found to be a useful reagent for the synthesis of various compounds due to its ability to undergo nucleophilic addition reactions. (1-Methyl-2-pyrrolidinylidene)acetonitrile has also been found to be a useful ligand in various catalytic reactions, due to its ability to coordinate with metals.
Biochemische Und Physiologische Effekte
(1-Methyl-2-pyrrolidinylidene)acetonitrile has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, and it has also been found to have anti-inflammatory properties. (1-Methyl-2-pyrrolidinylidene)acetonitrile has also been found to have potential applications in the treatment of neurodegenerative diseases, due to its ability to inhibit the aggregation of amyloid-beta proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (1-Methyl-2-pyrrolidinylidene)acetonitrile in lab experiments is its versatility. It can be synthesized using various methods, and it has a range of potential applications in organic chemistry. However, one limitation of using (1-Methyl-2-pyrrolidinylidene)acetonitrile is that it can be difficult to handle due to its high reactivity. Careful handling is required to ensure that reactions proceed smoothly and safely.
Zukünftige Richtungen
There are many potential future directions for research involving (1-Methyl-2-pyrrolidinylidene)acetonitrile. One area of interest is the development of new synthetic methods for (1-Methyl-2-pyrrolidinylidene)acetonitrile, which could lead to the synthesis of new compounds with potential applications in various fields. Another area of interest is the study of the biochemical and physiological effects of (1-Methyl-2-pyrrolidinylidene)acetonitrile, which could lead to the development of new treatments for various diseases. Additionally, the use of (1-Methyl-2-pyrrolidinylidene)acetonitrile in catalytic reactions is an area of interest for future research, as it has the potential to lead to the development of new catalysts with improved activity and selectivity.
Synthesemethoden
(1-Methyl-2-pyrrolidinylidene)acetonitrile can be synthesized using various methods, including the reaction of 1-methyl-2-pyrrolidinone with acetonitrile in the presence of a strong base. The reaction typically proceeds at room temperature and yields a high purity product. Other methods for synthesizing (1-Methyl-2-pyrrolidinylidene)acetonitrile include the reaction of 1-methylpyrrolidinium salts with acetonitrile, or the reaction of 1-methyl-2-pyrrolidinone with cyanogen bromide.
Wissenschaftliche Forschungsanwendungen
(1-Methyl-2-pyrrolidinylidene)acetonitrile has been used extensively in scientific research, particularly in the field of organic chemistry. It has been found to be a useful reagent for the synthesis of various compounds, including pyrrolidines, β-lactams, and other nitrogen-containing heterocycles. (1-Methyl-2-pyrrolidinylidene)acetonitrile has also been used in the synthesis of chiral compounds, which have potential applications in the pharmaceutical industry.
Eigenschaften
CAS-Nummer |
171918-46-0 |
|---|---|
Produktname |
(1-Methyl-2-pyrrolidinylidene)acetonitrile |
Molekularformel |
C7H10N2 |
Molekulargewicht |
122.17 g/mol |
IUPAC-Name |
(2Z)-2-(1-methylpyrrolidin-2-ylidene)acetonitrile |
InChI |
InChI=1S/C7H10N2/c1-9-6-2-3-7(9)4-5-8/h4H,2-3,6H2,1H3/b7-4- |
InChI-Schlüssel |
ISCVFPUOTPSSOQ-DAXSKMNVSA-N |
Isomerische SMILES |
CN\1CCC/C1=C/C#N |
SMILES |
CN1CCCC1=CC#N |
Kanonische SMILES |
CN1CCCC1=CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethanone, 1-[(1R,2R,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]-(9CI)](/img/structure/B62597.png)




![N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide](/img/structure/B62609.png)
![Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione, 1,3-dimethyl-11-[(methylthio)methyl]-](/img/structure/B62610.png)



![1-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B62622.png)